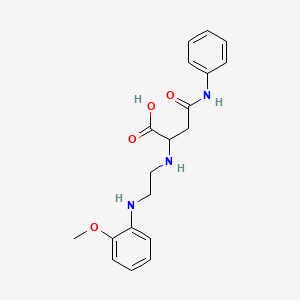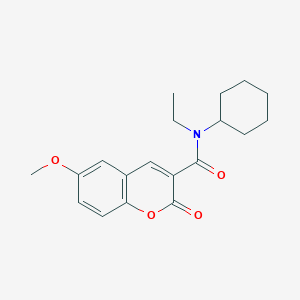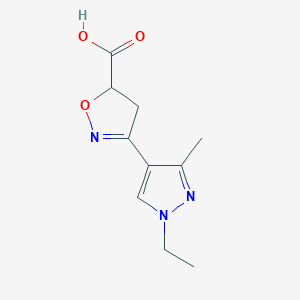![molecular formula C22H25N3O3S2 B2605221 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 888409-86-7](/img/structure/B2605221.png)
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
The synthesis and biological activities of thiazole and benzamide derivatives have been extensively studied. Compounds derived from thiazole and benzamide exhibit significant antimicrobial, anticancer, and anti-inflammatory activities. For example, derivatives have shown promise as antimicrobial agents against various bacteria and fungi, indicating their potential in addressing antibiotic resistance issues. Moreover, some derivatives have demonstrated significant anticancer activities, highlighting their potential in cancer therapy. The synthesis techniques often involve novel methodologies, including microwave-assisted synthesis, aiming to enhance the efficiency and yield of these compounds.
Anticancer and Antimicrobial Applications
Anticancer evaluations of benzamide derivatives, particularly those incorporating the thiazole moiety, have identified compounds with potent activity against several cancer cell lines, including melanoma, leukemia, and breast cancer cells. These studies emphasize the role of structural modifications in enhancing biological activity and specificity towards cancer cells. Furthermore, the antimicrobial properties of these derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal species, suggest their utility in developing new antimicrobial agents.
Molecular Docking and ADMET Predictions
Molecular docking studies have been conducted to understand the interaction of these compounds with biological targets, providing insights into their mechanism of action. Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions help in assessing the drug-likeness and potential therapeutic applicability of these compounds, guiding further modifications to improve their pharmacological profiles.
Structural Analysis and Complex Formation
The structural elucidation of these compounds, including single-crystal X-ray crystallography, offers detailed insights into their molecular architecture, which is crucial for understanding their biological activity. The formation of complexes with metals like Ni and Pd further extends their application scope, potentially leading to novel therapeutic and catalytic applications.
These studies collectively underscore the importance of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide and its derivatives in scientific research, with promising applications in pharmaceuticals and material science.
特性
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-14-5-4-12-25(13-14)30(27,28)18-9-7-17(8-10-18)21(26)24-22-23-20-16(3)15(2)6-11-19(20)29-22/h6-11,14H,4-5,12-13H2,1-3H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFXMKNLJZYKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate](/img/structure/B2605138.png)
![ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-{[(ethoxycarbonyl)amino]carbonyl}acryloyl)carbamate](/img/structure/B2605139.png)

![N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2605142.png)
![3-Propan-2-yl-5-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole;dihydrochloride](/img/structure/B2605144.png)

![N-(3,4-difluorophenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2605147.png)

![N-(3-methoxyphenethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2605151.png)
![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2605152.png)
![N-[(methoxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2605156.png)

![4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2605159.png)
![5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2605161.png)